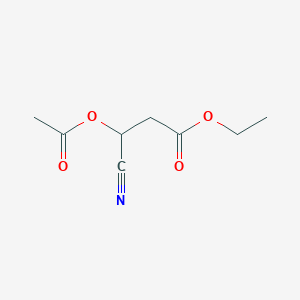

3-Acetoxy-3-cyano-propanoic acid ethyl ester

Description

Contextual Significance as a Multifunctional Synthetic Intermediate

Multifunctional intermediates are compounds that possess several reactive sites which can be addressed selectively under different reaction conditions. This characteristic allows for the stepwise and controlled construction of intricate molecular frameworks from a single starting material, enhancing synthetic efficiency. 3-Acetoxy-3-cyano-propanoic acid ethyl ester is a prime example of such an intermediate. The presence of the ester, nitrile, and acetoxy functionalities within one molecule provides chemists with multiple handles for synthetic manipulation.

Compounds with similar features, such as β-ketonitriles and cyanoacetates, are well-established as versatile precursors in the synthesis of a wide range of compounds, including heterocycles, carbocycles, and biologically active scaffolds like quinolines and chromenes. rsc.org The strategic placement of electron-withdrawing groups (ester and cyano) is a common motif that activates adjacent positions for nucleophilic attack or deprotonation, forming the basis for numerous carbon-carbon bond-forming reactions. The addition of the acetoxy group in the target molecule introduces another layer of functionality, potentially serving as a leaving group or a precursor to a hydroxyl group, further expanding its synthetic potential.

Strategic Position in Accessing Complex Molecular Architectures

The true value of a synthetic intermediate lies in its ability to serve as a linchpin in the assembly of complex target molecules. The structural arrangement of this compound positions it strategically for such a role. The ethyl ester and cyano groups activate the methylene (B1212753) protons at the C-2 position, making them acidic and readily removable by a base. The resulting carbanion is a potent nucleophile, capable of participating in a variety of cornerstone reactions in organic synthesis.

For instance, this nucleophile can undergo:

Alkylation reactions: Using alkyl halides in reactions analogous to the Malonic Ester Synthesis or Acetoacetic Ester Synthesis to introduce new carbon side chains. masterorganicchemistry.comyoutube.com

Condensation reactions: Reacting with aldehydes and ketones in Knoevenagel-type condensations to form new carbon-carbon double bonds, which are themselves versatile functional groups. scielo.org.mxresearchgate.netorganic-chemistry.orgresearchgate.net

Michael additions: Adding to α,β-unsaturated carbonyl compounds to form new carbon-carbon single bonds in a conjugate fashion.

These reactions are fundamental for elongating carbon chains and constructing ring systems. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a completely different set of molecular functionalities. This versatility allows for divergent synthesis pathways, where a single intermediate can be used to generate a library of complex and structurally diverse products.

Key Structural Features Governing Reactivity and Synthetic Utility

The reactivity and synthetic applications of this compound are a direct consequence of its unique combination of functional groups and their electronic interplay.

Acidic Methylene Protons (C-2): The most significant feature is the presence of a methylene group flanked by two strong electron-withdrawing groups: the cyano (-C≡N) and the ethyl ester (-COOEt). This arrangement significantly increases the acidity of the C-2 protons, allowing for easy formation of a stabilized enolate/carbanion under relatively mild basic conditions. This is the primary site for nucleophilic reactions.

Electrophilic Centers: The molecule also contains two primary electrophilic sites. The carbonyl carbon of the ethyl ester is susceptible to nucleophilic acyl substitution, allowing for transformations such as hydrolysis, amidation, or transesterification. The carbon atom of the nitrile group can also be attacked by strong nucleophiles.

The Cyano Group: The nitrile functionality is a versatile precursor. It can be transformed into:

A primary amine (via reduction, e.g., with LiAlH₄ or catalytic hydrogenation).

A carboxylic acid or primary amide (via hydrolysis under acidic or basic conditions).

A ketone (via reaction with Grignard or organolithium reagents).

The Acetoxy Group (C-3): The acetoxy group at the C-3 position is an important modulator of reactivity. It can function as a leaving group in elimination or substitution reactions, potentially leading to the formation of α,β-unsaturated systems. Alternatively, it can be hydrolyzed to reveal a hydroxyl group, opening up pathways for oxidation, etherification, or further esterification.

The combination of these features in a single, relatively small molecule makes this compound a powerful tool, providing multiple avenues for the synthesis of complex organic structures.

Data Tables

Since "this compound" is not a widely cataloged compound, the following tables provide data for closely related and precursor compounds to give context to its likely physical and chemical properties.

Table 1: Physical Properties of Related Cyano-Ester Compounds

| Property | Ethyl Cyanoacetate (B8463686) | Ethyl 3-cyanopropanoate |

| CAS Number | 105-56-6 | 10137-67-4 lookchem.comnih.gov |

| Molecular Formula | C₅H₇NO₂ | C₆H₉NO₂ lookchem.comnih.gov |

| Molecular Weight | 113.11 g/mol | 127.14 g/mol lookchem.comnih.gov |

| Boiling Point | 205-207 °C | 220.4 °C at 760 mmHg lookchem.com |

| Density | 1.063 g/cm³ | 1.021 g/cm³ lookchem.com |

| Appearance | Colorless liquid | Colorless liquid lookchem.com |

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Position | Common Reactions |

| Ethyl Ester | C-1 | Hydrolysis, Transesterification, Amidation, Reduction |

| Methylene | C-2 | Deprotonation (Enolate formation), Alkylation, Condensation |

| Cyano (Nitrile) | C-3 | Hydrolysis, Reduction, Addition of organometallics |

| Acetoxy | C-3 | Hydrolysis (to hydroxyl), Elimination (leaving group) |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-acetyloxy-3-cyanopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-12-8(11)4-7(5-9)13-6(2)10/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKKOTCQWGPKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448378 | |

| Record name | 3-ACETOXY-3-CYANO-PROPANOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132839-92-0 | |

| Record name | Ethyl 3-(acetyloxy)-3-cyanopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132839-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ACETOXY-3-CYANO-PROPANOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Acetoxy 3 Cyano Propanoic Acid Ethyl Ester

Functional Group Reactivity Profiles

The reactivity of 3-Acetoxy-3-cyano-propanoic acid ethyl ester is largely dictated by the interplay of its three functional groups. Each group exhibits its own characteristic reactions, which can be selectively targeted under appropriate conditions.

Ester Group Transformations

The ethyl ester functionality is susceptible to a range of transformations typical for carboxylic acid derivatives.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis, or saponification, is generally irreversible due to the formation of the carboxylate salt.

Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), the ethyl group can be exchanged for a different alkyl or aryl group.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol. Milder reducing agents may yield the corresponding aldehyde, though over-reduction is common.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Acidic) | H₃O⁺, heat | 3-Acetoxy-3-cyano-propanoic acid |

| Hydrolysis (Basic) | NaOH, H₂O/EtOH | Sodium 3-acetoxy-3-cyano-propanoate |

| Transesterification | R'OH, H⁺ or R'O⁻ | 3-Acetoxy-3-cyano-propanoic acid R' ester |

| Reduction (Strong) | 1. LiAlH₄, THF; 2. H₃O⁺ | 2-(Acetoxymethyl)-3-hydroxypropanenitrile |

Cyano Group Transformations

The cyano (nitrile) group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under vigorous acidic or basic conditions, often proceeding through an intermediate amide. Partial hydrolysis to the amide is also possible under milder conditions.

Nitrile Additions: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Complete) | H₃O⁺ or OH⁻, heat | 3-Acetoxy-propanoic acid-1,3-dicarboxylic acid diethyl ester |

| Hydrolysis (Partial) | H₂SO₄ (conc.), cold | 3-Acetoxy-3-carbamoyl-propanoic acid ethyl ester |

| Addition of Grignard | 1. R'MgBr, Et₂O; 2. H₃O⁺ | Ethyl 3-acetoxy-3-(acyl)propanoate |

Acetoxy Group Manipulations

The acetoxy group, being an ester itself, can also undergo specific transformations.

Deacetylation: The acetyl group can be removed by hydrolysis under acidic or basic conditions to reveal a hydroxyl group, yielding ethyl 3-cyano-3-hydroxypropanoate. This transformation is often performed under mild basic conditions to avoid hydrolysis of the ethyl ester.

Acyl Migrations: While less common, under certain conditions, acyl migrations could potentially occur, though this is not a primary reaction pathway.

| Transformation | Reagents and Conditions | Product |

| Deacetylation (Basic) | Na₂CO₃, MeOH/H₂O | Ethyl 3-cyano-3-hydroxypropanoate |

| Deacetylation (Acidic) | HCl, MeOH | Ethyl 3-cyano-3-hydroxypropanoate |

Reactivity at Activated Methylene (B1212753)/Methine Centers

Due to the presence of both a cyano and an ester group, the α-carbon (C3) is considered an activated methine center. However, since it is already substituted with an acetoxy group, it lacks a proton for deprotonation and subsequent alkylation or condensation reactions that are typical for active methylene compounds like ethyl cyanoacetate (B8463686). nih.gov The reactivity of such substituted active methylene compounds often involves nucleophilic substitution at the α-carbon, where the acetoxy group could potentially act as a leaving group under certain conditions, although this is not a facile process. Reactions involving the methylene group at the C2 position are also possible, as these protons are acidic due to the adjacent ester group. msu.edu Base-catalyzed reactions could lead to the formation of an enolate at this position, which can then participate in various C-C bond-forming reactions. libretexts.orglibretexts.org

Stereochemical Aspects of Reactions Involving the Compound

The central carbon atom (C3) of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Any reaction occurring at this center or at an adjacent atom could have significant stereochemical implications.

Diastereoselective Transformations

When a reaction creates a new stereocenter in a molecule that already contains one, the formation of diastereomers is possible. The relative orientation of the existing and newly formed stereocenters is often influenced by steric and electronic factors in the transition state.

For instance, if the ester group were to be reduced to an alcohol, and a subsequent reaction occurred at the adjacent carbon, the existing stereocenter at C3 would direct the stereochemical outcome of the reaction at the neighboring atom. The bulky acetoxy and ester groups would likely block one face of the molecule, leading to a preferred direction of attack for incoming reagents. This concept, known as diastereoselective induction, is a fundamental principle in asymmetric synthesis. msu.edu

Enantioselective Reaction Pathways

The generation of chiral molecules with high enantiopurity is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. For a compound such as this compound, which possesses a quaternary stereocenter, the development of enantioselective reaction pathways is of significant interest. Although research focusing specifically on the enantioselective transformations of this compound is not extensively documented in publicly available literature, several analogous systems involving α-substituted cyanoacetates provide insight into potential enantioselective strategies. These strategies primarily include organocatalyzed carbon-carbon bond-forming reactions and enzyme-mediated resolutions.

One of the most promising approaches for establishing the chiral center in α-substituted cyanoacetates is through asymmetric catalysis. Research has demonstrated the efficacy of bifunctional organocatalysts in promoting highly enantioselective Michael additions of α-substituted cyanoacetates to vinyl ketones. nih.govresearchgate.net These reactions facilitate the creation of an all-carbon quaternary stereocenter with excellent enantioselectivities, often ranging from 82% to 97% enantiomeric excess (ee). nih.govresearchgate.net The catalysts, typically thiourea (B124793) or squaramide-based derivatives bearing a tertiary amine, activate both the nucleophile and the electrophile through a network of hydrogen-bonding interactions, thereby controlling the stereochemical outcome of the reaction. A proposed reaction model suggests that this dual activation is key to achieving high levels of stereocontrol. nih.gov

Another viable pathway for obtaining enantiomerically enriched α-substituted cyanoacetates is through enzymatic kinetic resolution. Lipases, in particular, are widely employed for their ability to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiopurity. For instance, the kinetic resolution of racemic ethyl α-cyano-p-tolylacetate has been successfully achieved using Candida rugosa lipase (B570770) (CRL). nih.gov This enzymatic approach offers a practical method for the separation of enantiomers and production of optically pure compounds. The versatility of biocatalysts, such as ketoreductases and lipases, is increasingly recognized in industrial applications for their high specificity and ability to operate under mild reaction conditions. almacgroup.comresearchgate.net

While direct asymmetric reduction of the cyano or ester group of this compound is not a straightforward transformation to induce chirality at the α-position, related asymmetric reductions of α-keto esters are well-established. nih.govgoogle.com These reactions, often employing ruthenium-based catalysts for transfer hydrogenation or carbonyl reductase enzymes, can produce chiral α-hydroxy esters with high diastereo- and enantioselectivity. This suggests that a synthetic strategy involving an α-keto precursor could potentially be employed to access chiral derivatives of the target molecule.

The table below summarizes key findings from studies on enantioselective reactions of analogous α-substituted cyanoacetates, highlighting the catalysts, substrates, and stereochemical outcomes.

| Reaction Type | Catalyst/Enzyme | Substrate Scope | Key Findings |

| Michael Addition | Bifunctional thiourea/tertiary amine organocatalysts | α-aryl or alkyl cyanoacetates and vinyl ketones | Creation of all-carbon quaternary stereocenters with 82-97% ee and 61-99% yields. nih.govresearchgate.net |

| Kinetic Resolution | Candida rugosa lipase (CRL) | Racemic ethyl α-cyano-p-tolylacetate | Successful preparation of the optically pure α-cyano-α-fluoro-p-tolylacetic acid. nih.gov |

| Asymmetric Transfer Hydrogenation | Ru(II)-based catalysts | β-substituted-α-keto esters | Provides access to enantioenriched β-amino-α-hydroxy esters with high diastereo- and enantioselectivity. nih.gov |

| Enzymatic Reduction | Carbonyl reductases (CREDs) | Prochiral ketones | Highly specific and enantioselective reduction to chiral alcohols under physiological conditions. almacgroup.comresearchgate.net |

These examples underscore the potential for developing robust enantioselective pathways for the synthesis of chiral derivatives related to this compound. Future research may focus on adapting these methodologies to the specific substrate or exploring novel catalytic systems capable of directly and enantioselectively transforming its functional groups.

Applications of 3 Acetoxy 3 Cyano Propanoic Acid Ethyl Ester As a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Naturally Occurring Hydroxy-Amino Acids

While direct synthesis of naturally occurring hydroxy-amino acids from 3-Acetoxy-3-cyano-propanoic acid ethyl ester is not extensively documented, its structural features suggest its potential as a precursor. The synthesis of γ-hydroxy-α-amino acids, for instance, often involves aldol addition reactions to create the hydroxy and acid functionalities, followed by amination. nih.gov The cyano group in this compound could potentially be reduced to an amine and the acetoxy group hydrolyzed to a hydroxyl group, followed by further synthetic manipulations to yield the target hydroxy-amino acid.

Enzymatic tandem aldol addition–transamination reactions represent a powerful method for the synthesis of γ-hydroxy-α-amino acid derivatives. nih.gov This approach highlights the importance of intermediates that can undergo both C-C bond formation and amination. The structure of this compound aligns with the requirements for such transformations, positioning it as a plausible, albeit currently underexplored, starting material in this field.

Utilization in the Preparation of Optically Pure Enantiomers

The preparation of optically pure compounds is a cornerstone of modern medicinal chemistry. While specific enzymatic resolutions of this compound are not detailed in the available literature, analogous compounds have been successfully resolved using enzymatic methods. For instance, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been separated into its respective enantiomers through enantioselective N-acylation catalyzed by lipase (B570770) A from Candida antarctica. This suggests that enzymatic approaches could be a viable strategy for obtaining enantiomerically pure forms of derivatives of this compound.

Furthermore, the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate for various pharmaceuticals, has been achieved through both chemical and enzymatic methods, including the use of lipases, nitrilases, and carbonyl reductases. nih.govresearchgate.net These established methodologies for related cyano- and hydroxy-containing esters provide a strong precedent for the potential development of similar processes for the chiral resolution of this compound.

Role in the Elaboration of Biologically Relevant Organic Scaffolds (general, non-therapeutic specific)

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of biologically active compounds. mdpi.comresearchgate.netnih.goveurekaselect.comnih.gov The functional groups present in this compound make it a promising candidate for the synthesis of such scaffolds. The cyano and ester functionalities can participate in cyclization reactions to form various heterocyclic rings.

For example, the synthesis of pyridine derivatives, a common motif in pharmaceuticals, can be achieved through various condensation reactions. mdpi.com The reactivity of the cyano group and the α-protons to the ester in this compound could be exploited in reactions with other building blocks to construct substituted pyridine rings. Similarly, the synthesis of other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry, could potentially be accessed from this versatile starting material. nih.goveurekaselect.comnih.gov

Contributions to Asymmetric Synthetic Pathways

The development of asymmetric synthetic pathways to access chiral molecules is a major focus of organic chemistry. While specific applications of this compound in asymmetric synthesis are not yet widely reported, its structure lends itself to various diastereoselective and enantioselective transformations.

The presence of a stereocenter upon modification of the acetoxy-bearing carbon suggests that diastereoselective reactions could be employed to control the stereochemistry of subsequent transformations. For instance, reduction of the cyano group or reactions at the ester functionality could be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer.

Furthermore, the development of catalytic asymmetric methods to introduce chirality at the C3 position of the propanoic acid backbone would be a valuable strategy. This could potentially involve enantioselective enzymatic hydrolysis of the acetate or an asymmetric addition to a related keto-precursor.

Intermediate in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The multiple functional groups of this compound make it an attractive, though currently underutilized, component for such reactions.

The cyano group can act as a nucleophile or be transformed into an amine, which can then participate in a variety of MCRs. For example, isocyanide-based MCRs are widely used for the synthesis of heterocyclic compounds and peptide-like structures. The conversion of the cyano group of this compound to an isocyanide would open up possibilities for its use in Ugi, Passerini, and other named MCRs.

The ester and acetoxy groups can also play a role in directing or participating in MCRs, leading to the formation of highly functionalized and complex molecular architectures. The potential for this compound to serve as a linchpin in novel MCRs for the efficient synthesis of diverse chemical libraries remains an exciting area for future exploration.

Mechanistic Investigations and Theoretical Studies Pertaining to 3 Acetoxy 3 Cyano Propanoic Acid Ethyl Ester

Elucidation of Reaction Mechanisms in Chemical Transformations

The formation and reactions of 3-acetoxy-3-cyano-propanoic acid ethyl ester would likely involve well-established organic reaction mechanisms. The structure of this compound, featuring a quaternary carbon substituted with an acetoxy group, a cyano group, and an ethyl ester, suggests that its synthesis and subsequent reactions would be analogous to those of other α-substituted cyanoacetates.

One plausible synthetic route to a precursor of this molecule involves the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. For instance, the reaction of an appropriate aldehyde or ketone with ethyl cyanoacetate (B8463686) can yield an α,β-unsaturated cyanoacetate. Subsequent modifications could then lead to the target molecule. The mechanism of the Knoevenagel condensation typically involves a base catalyst that deprotonates the α-carbon of the ethyl cyanoacetate, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

Another relevant mechanism is nucleophilic substitution. For example, the introduction of the cyano group can be achieved via an SN2 reaction, where a cyanide ion displaces a leaving group on a suitable substrate. youtube.com The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. ucsd.edu This "backside attack" leads to an inversion of stereochemistry at the carbon center. ucsd.edu The transition state of this reaction involves a trigonal bipyramidal arrangement where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. ucsd.edu

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is also a fundamental mechanism to consider, particularly for the formation of the ethyl ester group. This reaction is typically acid-catalyzed and proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.

The reactivity of the α-carbon in ethyl cyanoacetate and its derivatives is central to many of its transformations. The electron-withdrawing nature of both the cyano and ester groups increases the acidity of the α-protons, facilitating the formation of a nucleophilic enolate in the presence of a base. This enolate can then participate in various carbon-carbon bond-forming reactions.

A summary of analogous reaction conditions for the synthesis of cyano-containing esters is presented in the table below.

| Reaction Type | Substrates | Catalyst/Reagents | Solvent | General Conditions |

|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehyde, 2-Cyanoacetamide | Ammonium Acetate | Microwave Irradiation (solvent-free) | Synthesis of α,β-unsaturated cyanoacetamide derivatives. nih.gov |

| Esterification | Cyanoacetic Acid, Ethanol | Silicotungstic Acid, p-Toluene Sulfonic Acid | - | Preparation of ethyl cyanoacetate. e3s-conferences.org |

| Nucleophilic Substitution (Cyanation) | Ethyl Chloroacetate, Sodium Cyanide | - | - | A method for preparing ethyl cyanoacetate. wikipedia.org |

Stereoselectivity Determinants and Transition State Analysis

The structure of this compound includes a quaternary stereocenter, which is a carbon atom bonded to four different non-hydrogen substituents. The synthesis of molecules with such stereocenters in an enantiomerically pure form is a significant challenge in organic chemistry due to the potential for steric hindrance. nih.gov The construction of these centers requires careful control of stereoselectivity.

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products. For reactions involving this compound or its precursors, several factors would influence stereoselectivity:

Chiral Catalysts: The use of chiral catalysts, including organocatalysts and metal complexes with chiral ligands, is a common strategy to achieve enantioselective transformations. rsc.org These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other by lowering the activation energy of the corresponding transition state.

Substrate Control: The existing stereochemistry in a substrate can direct the stereochemical outcome of a subsequent reaction. This is particularly relevant in multi-step syntheses.

Reaction Conditions: Temperature, solvent, and the nature of the reagents can all influence the stereoselectivity of a reaction by altering the stability of the transition states.

Transition state analysis is a powerful tool for understanding and predicting stereoselectivity. In an SN2 reaction, for instance, the geometry of the transition state is trigonal bipyramidal. ucsd.edu The arrangement of the substituents in this transition state dictates the stereochemical outcome. For the formation of a quaternary center, the steric interactions between the substituents in the transition state are crucial. Computational modeling can be used to calculate the energies of different transition state structures and thus predict the major stereoisomer formed.

For reactions involving the creation of the quaternary center in this compound, the approach of the nucleophile would be influenced by the relative sizes of the existing substituents on the electrophilic carbon. The nucleophile will preferentially attack from the less sterically hindered face, leading to the observed stereoselectivity.

Computational Chemistry Approaches to Understand Reactivity (if applicable to the specific compound)

For a molecule like this compound, computational studies could provide insights into several key areas:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to act as a nucleophile, while the LUMO energy is related to its ability to act as an electrophile. For α-cyanoesters, the electron-withdrawing groups lower the energy of the LUMO, making the α-carbon susceptible to nucleophilic attack.

Reaction Pathway Modeling: Computational methods can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This allows for the detailed elucidation of reaction mechanisms and the prediction of reaction rates and selectivities. For example, the transition state for a nucleophilic substitution or an addition reaction involving a precursor to this compound could be located and characterized.

Prediction of Spectroscopic Properties: Computational chemistry can be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the characterization of synthesized compounds.

In studies of related cyanoacetamide derivatives, DFT calculations have been used to determine molecular orbital properties. nih.gov Similar approaches could be applied to this compound to understand its electronic properties and predict its behavior in chemical reactions.

The table below summarizes the types of insights that can be gained from computational studies on analogous cyano-containing compounds.

| Computational Method | Investigated Property | Insights Gained | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap | Provides information on chemical reactivity and stability. nih.gov | Could predict the electrophilic and nucleophilic sites of the molecule. |

| Transition State Search Algorithms | Geometry and energy of transition states | Elucidates reaction mechanisms and predicts stereochemical outcomes. vu.nl | Could be used to understand the stereoselectivity in the synthesis of the quaternary carbon center. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges and orbital interactions | Provides a detailed picture of the electronic structure and bonding. nih.gov | Could help in understanding the influence of the acetoxy, cyano, and ester groups on the reactivity of the molecule. |

Analytical Methodologies for Research on 3 Acetoxy 3 Cyano Propanoic Acid Ethyl Ester and Its Derivatives

Chromatographic Techniques for Reaction Monitoring and Purification in Research Settings

Chromatographic methods are indispensable tools in the synthesis of 3-acetoxy-3-cyano-propanoic acid ethyl ester and its derivatives. They allow for the qualitative and quantitative analysis of reaction mixtures and are the cornerstone of purification processes.

Gas Chromatography (GC): In the synthesis of related compounds like ethyl cyanoacetate (B8463686), gas chromatography is frequently used to monitor the reaction's progress and determine the purity of the final product. For instance, in the esterification of cyanoacetic acid with ethanol, GC with a flame ionization detector (FID) can be employed to quantify the formation of the ethyl cyanoacetate product. e3s-conferences.org The choice of a suitable column, such as a KB-1, and programming the temperature of the column oven are critical for achieving good separation of reactants, products, and any byproducts. e3s-conferences.org This technique would be similarly applicable to monitor the synthesis of this compound, for example, in a reaction involving the acetylation of a precursor.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of cyanoacetate derivatives. Reverse-phase HPLC, using columns like Newcrom R1, can separate compounds based on their polarity. sielc.com A typical mobile phase for analyzing ethyl cyanoacetate consists of a mixture of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com For preparative applications, this method can be scaled up to isolate and purify derivatives of this compound from complex reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction in real-time. In the synthesis of new derivatives of ethyl cyanoacetate, TLC with a suitable solvent system (e.g., a mixture of ethyl acetate, n-hexane, and methanol) can be used to visualize the consumption of starting materials and the appearance of the product. oiccpress.com This allows the researcher to determine the optimal reaction time and conditions.

Below is an interactive data table summarizing typical chromatographic conditions used for the analysis of related cyanoacetate compounds, which can be adapted for this compound and its derivatives.

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | KB-1 | Nitrogen | FID | Reaction Monitoring, Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Acid | MS/UV | Analysis, Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl acetate/n-hexane/Methanol | UV light/Staining | Reaction Monitoring |

Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates (e.g., NMR, IR, MS techniques applied to derivatives)

Spectroscopic methods are vital for confirming the identity and elucidating the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. For a derivative like ethyl 3-cyanopropanoate, characteristic signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. nih.gov In this compound, one would also expect a singlet for the methyl protons of the acetoxy group and signals corresponding to the protons on the propanoic acid backbone. The chemical shifts of protons adjacent to the carbonyl group are typically found in the 2.0-2.5 ppm region. libretexts.org

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms. The carbonyl carbons of the ester and acetoxy groups would appear significantly downfield (in the 190-215 ppm range), while the carbon of the cyano group would also have a characteristic chemical shift. libretexts.org For example, in derivatives of ethyl 3-aminopropanoate, the carbonyl carbon signal appears around 172 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for this compound would include:

A strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. orgchemboulder.com

Another strong carbonyl absorption for the acetoxy group, also in a similar region.

A characteristic absorption for the nitrile (C≡N) group, which is typically found in the region of 2210-2260 cm⁻¹.

C-O stretching bands for the ester and acetoxy groups in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For derivatives of ethyl propanoate, common fragmentation patterns include the loss of the ethoxy group or other side chains. nih.gov In the analysis of this compound, one would expect to observe the molecular ion peak, as well as fragment ions corresponding to the loss of the acetoxy group, the ethyl group, or the cyano group.

The following interactive table summarizes the expected spectroscopic data for the structural elucidation of this compound.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Range / m/z |

| ¹H NMR | Ethyl ester (CH₃) | ~1.2 ppm (triplet) |

| ¹H NMR | Ethyl ester (CH₂) | ~4.1 ppm (quartet) |

| ¹H NMR | Acetoxy (CH₃) | ~2.1 ppm (singlet) |

| ¹H NMR | Propanoate backbone (CH) | Varies depending on substitution |

| ¹³C NMR | Ester Carbonyl (C=O) | ~170 ppm |

| ¹³C NMR | Acetoxy Carbonyl (C=O) | ~170 ppm |

| ¹³C NMR | Cyano (C≡N) | ~115-120 ppm |

| IR Spectroscopy | Ester Carbonyl (C=O) | 1735-1750 cm⁻¹ |

| IR Spectroscopy | Cyano (C≡N) | 2210-2260 cm⁻¹ |

| IR Spectroscopy | C-O Stretch | 1000-1300 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺) | Corresponding to the molecular weight |

| Mass Spectrometry | Fragmentation | Loss of -OCH₂CH₃, -OCOCH₃, -CN |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-acetoxy-3-cyano-propanoic acid ethyl ester, and how can reaction conditions influence yield?

- Methodology : Synthesis typically involves esterification or transesterification reactions. For example, ethyl esters are often synthesized via acid-catalyzed reactions between carboxylic acids and ethanol, with acetic anhydride as an acylating agent. Key parameters include temperature control (40–60°C), stoichiometric ratios of reagents, and purification via vacuum distillation or column chromatography. Reaction progress can be monitored by TLC or FTIR to detect ester carbonyl peaks (~1740 cm⁻¹) .

- Data Contradiction Note : Discrepancies in reported yields may arise from varying catalyst efficiency (e.g., sulfuric acid vs. enzymatic catalysts) or side reactions like hydrolysis. Systematic optimization via Design of Experiments (DoE) is recommended to resolve inconsistencies.

Q. How can structural characterization and purity assessment be performed for this compound?

- Methodology :

- NMR : Confirm the ester group (δ 4.1–4.3 ppm for –OCH₂CH₃) and cyano/acetoxy substituents (δ 2.1 ppm for acetate methyl, δ 3.3–3.5 ppm for cyano-adjacent protons).

- GC-MS : Quantify purity and identify byproducts using a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Compare retention indices and fragmentation patterns to NIST reference libraries .

- Elemental Analysis : Verify C, H, N composition to confirm molecular formula.

Advanced Research Questions

Q. What experimental strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) under varying ester concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing the cyano group’s role in hydrogen bonding or steric interactions .

Q. How can computational modeling resolve discrepancies in reactivity predictions for this ester?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices and frontier molecular orbitals, identifying reactive sites (e.g., cyano vs. ester groups).

- Reaction Pathway Analysis : Simulate hydrolysis or nucleophilic substitution mechanisms using Gaussian or ORCA, comparing activation energies under acidic/neutral conditions.

- Validation : Cross-reference computational results with experimental kinetic studies (e.g., HPLC monitoring of degradation products).

Q. What are the best practices for handling and stabilizing this compound in long-term studies?

- Methodology :

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis or photodegradation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and analyze by HPLC to identify decomposition products (e.g., acetic acid or cyano derivatives) .

- Incompatibilities : Avoid strong bases (risk of ester saponification) or oxidizers (risk of cyano group conversion to amides).

Q. How can researchers address contradictory data on the compound’s solubility and partitioning behavior?

- Methodology :

- LogP Determination : Use shake-flask method with octanol/water phases, validated by UPLC-UV. Compare with computational predictions (e.g., XLogP3-AA).

- Solubility Screening : Perform high-throughput solubility assays in DMSO/PBS buffers using nephelometry. Adjust pH to assess ionization effects (pKa prediction via MarvinSketch) .

- Data Harmonization : Apply multivariate analysis to isolate variables (e.g., solvent purity, temperature) causing discrepancies.

Analytical Optimization

Q. What advanced chromatographic techniques improve detection in complex matrices (e.g., biological fluids or reaction mixtures)?

- Methodology :

- HPLC-DAD/ESI-MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor at 210 nm (ester) and 240 nm (cyano).

- Derivatization : Enhance GC sensitivity by converting the ester to a trimethylsilyl derivative using BSTFA .

- Quantitative NMR (qNMR) : Use ¹³C NMR with an internal standard (e.g., maleic acid) for absolute quantification in mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.